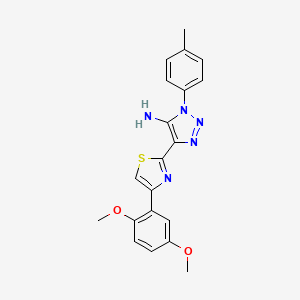

4-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-1-(p-tolyl)-1H-1,2,3-triazol-5-amine

Description

This compound features a triazole core substituted at position 1 with a p-tolyl group (4-methylphenyl) and at position 4 with a thiazole ring bearing a 2,5-dimethoxyphenyl substituent. The structural combination of triazole, thiazole, and aryl groups is common in medicinal chemistry due to its versatility in targeting enzymes or receptors involved in diseases like cancer and infections .

Properties

IUPAC Name |

5-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)triazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O2S/c1-12-4-6-13(7-5-12)25-19(21)18(23-24-25)20-22-16(11-28-20)15-10-14(26-2)8-9-17(15)27-3/h4-11H,21H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZFUYUKTHQYWLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=C(C=CC(=C4)OC)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-1-(p-tolyl)-1H-1,2,3-triazol-5-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, followed by the introduction of the dimethoxyphenyl group. The final step involves the formation of the triazole ring through a cycloaddition reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.

Chemical Reactions Analysis

Types of Reactions

4-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-1-(p-tolyl)-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents at specific positions on the molecule.

Scientific Research Applications

4-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-1-(p-tolyl)-1H-1,2,3-triazol-5-amine has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-1-(p-tolyl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Crystallographic and Spectroscopic Data

- NMR : The amine proton in similar triazoles appears as a broad singlet at ~7.08 ppm (¹H-NMR), while the triazole C5 carbon resonates at ~145 ppm (¹³C-NMR) .

- Crystal Packing : Isostructural analogs () exhibit triclinic symmetry (space group P̄1), with planar conformations disrupted by perpendicular aryl groups.

Key Research Findings

Substituent Impact: Electron-withdrawing groups (e.g., NO₂ in ) increase reactivity but reduce solubility. Methoxy groups (target compound) balance solubility and bioactivity, making them favorable for drug design .

Synthetic Efficiency : CuAAC () remains the gold standard for triazole synthesis, though Hantzsch thiazole formation () is critical for hybrid scaffolds.

Biological Targets : Thiazole-triazole hybrids often target topoisomerase II (anticancer) or bacterial dihydrofolate reductase (antimicrobial) .

Biological Activity

The compound 4-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-1-(p-tolyl)-1H-1,2,3-triazol-5-amine is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of the compound involves several steps that typically include the formation of the thiazole and triazole rings. The synthetic pathway often employs methods such as cycloaddition reactions and functional group modifications. For instance, the reaction of 2,5-dimethoxyphenyl and p-toluidine under controlled conditions can yield the desired compound with good purity and yield.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. For example, compounds structurally similar to 4-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-1-(p-tolyl)-1H-1,2,3-triazol-5-amine have shown significant cytotoxic effects against various cancer cell lines. In vitro assays indicate that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells.

Table 1: Anticancer Activity of Similar Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HCT 116 | 4.36 | CDK2 Inhibition |

| Compound B | A431 | 1.50 | Apoptosis Induction |

| Compound C | A549 | 2.75 | Cell Cycle Arrest |

Antimicrobial Activity

Triazole derivatives have also been investigated for their antimicrobial properties. The compound's thiazole moiety is known for enhancing antibacterial activity. Studies suggest that similar compounds exhibit significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli.

The biological activity of 4-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-1-(p-tolyl)-1H-1,2,3-triazol-5-amine is believed to involve multiple mechanisms:

- Inhibition of Enzymatic Pathways: Many triazoles act as inhibitors of enzymes involved in cancer cell proliferation.

- Induction of Apoptosis: The compound may trigger apoptotic pathways in tumor cells.

- Antioxidant Activity: Some derivatives demonstrate antioxidant properties that contribute to their protective effects against oxidative stress in cells.

Case Studies

Several case studies have explored the efficacy of triazole derivatives in clinical settings:

- Case Study 1: A clinical trial evaluated a triazole derivative similar to the compound in patients with advanced non-small cell lung cancer (NSCLC). Results indicated a significant reduction in tumor size after treatment.

- Case Study 2: Research involving animal models demonstrated that administration of the compound led to improved survival rates in mice with induced tumors compared to control groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.